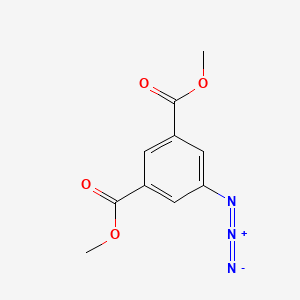

dimethyl 5-azidoisophthalate

Description

Contextualization of Azidoisophthalates as Versatile Synthetic Intermediates

Azidoisophthalates, the chemical class to which dimethyl 5-azidoisophthalate belongs, are highly valued as versatile synthetic intermediates. Their utility stems from the orthogonal reactivity of their functional groups. The ester groups provide handles for transformations such as hydrolysis to carboxylic acids or amidation, enabling the formation of larger polymeric or supramolecular structures. rsc.org Simultaneously, the azide (B81097) group serves as a latent reactive site, ready to participate in a variety of powerful chemical transformations.

This dual functionality allows chemists to strategically build and modify molecules in a stepwise fashion. For instance, the isophthalate (B1238265) core can be incorporated into a polymer backbone through its ester functionalities, leaving the azide group available for post-polymerization modification. This modular approach is a hallmark of modern synthetic chemistry, enabling the creation of materials with precisely tailored properties. The Dimroth azide-enolate cycloaddition, a classic organic reaction, has been employed with this compound to generate novel tricarboxylate ligands containing a 1,2,3-triazole ring, which are then used to prepare coordination polymers. researchgate.net

Significance of the Azide Functional Group in Modular Chemical Synthesis

The azide functional group (-N₃) is of paramount importance in modular chemical synthesis, largely due to its participation in what is arguably the most famous "click" reaction: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is celebrated for its high efficiency, selectivity, and tolerance of a wide range of functional groups, allowing for the clean and reliable connection of molecular fragments. nottingham.ac.uk The azide group in this compound is a prime participant in such reactions, enabling the facile construction of 1,2,3-triazole linkages. researchgate.net

Overview of this compound's Role in Modern Retrosynthetic Strategies

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available precursors. This compound often features as a key building block in these analyses due to its predictable reactivity and commercial availability (or straightforward synthesis from its amino precursor, dimethyl 5-aminoisophthalate).

A typical retrosynthetic strategy involving this compound would identify a triazole linkage within a complex target molecule. This triazole can be disconnected via a "transform" corresponding to the CuAAC reaction, leading back to an alkyne-containing fragment and an azide-containing fragment. If the azide-containing fragment bears the isophthalate core, this compound becomes a logical and strategic starting material. This approach has been documented in the synthesis of complex structures like glycoluril (B30988) derivatives, where this compound is prepared from the corresponding amine and utilized as a key intermediate.

Interdisciplinary Research Trajectories Involving this compound

The versatility of this compound has propelled its use across a spectrum of interdisciplinary research fields, bridging organic synthesis with materials science, supramolecular chemistry, and nanotechnology.

Materials Science: A significant application lies in the synthesis of Metal-Organic Frameworks (MOFs). The carboxylate groups (derived from the hydrolysis of the methyl esters) of the azidoisophthalate ligand can coordinate with metal ions to form porous, crystalline structures. The azide groups can then be used for post-synthetic modification of the MOF, introducing new functionalities, or can even be involved in photoreactive processes within the framework. For example, a Cu(II)-5-azidoisophthalate MOF has been synthesized and has shown potential for applications in dye adsorption and catalysis. Furthermore, the photolysis of the azide groups in a zinc-based coordination polymer containing 5-azidoisophthalate generates highly reactive nitrene intermediates, leading to structural transformations that can alter the material's properties, such as its gas adsorption capabilities. nottingham.ac.uk

Interactive Data Table: Synthesis of TBA•C3- nih.govrotaxane using this compound

| Condition | Catalyst | Base | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| 1 | CuBr | Et₃N | 36 | Room Temp | 24 | rsc.org |

| 2 | CuBr/TBTA | Et₃N | 12 | 50 | 52 | rsc.org |

| 3 | CuBr | DBU | 12 | 50 | 70 | rsc.org |

| 4 | CuBr | DBU | 12 | 50 | 80 | rsc.org |

TBA = Tetrabutylammonium, TBTA = Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine, DBU = 1,8-Diazabicycloundec-7-ene

Polymer and Dendrimer Chemistry: The bifunctional nature of the ester groups and the third reactive site in the azide make this compound a candidate for the synthesis of hyperbranched polymers and dendrimers. While direct polymerization through the ester groups is possible, a more common strategy involves creating a core structure and then using the azide for "grafting-to" or "grafting-from" approaches via click chemistry to build dendritic architectures. nih.gov

Photoreactive Materials: The azide group is inherently photoreactive, capable of losing nitrogen gas upon UV irradiation to form a highly reactive nitrene intermediate. This property can be harnessed to create photoreactive polymers and surfaces. By incorporating this compound into a polymer chain, the resulting material can be cross-linked or functionalized upon exposure to light, a technique valuable in photolithography and the creation of patterned surfaces. nih.gov

Structure

2D Structure

Properties

IUPAC Name |

dimethyl 5-azidobenzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4/c1-16-9(14)6-3-7(10(15)17-2)5-8(4-6)12-13-11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVICRMWRCAUOMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)N=[N+]=[N-])C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90461646 | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-azido-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474975-46-7 | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-azido-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dimethyl 5 Azidoisophthalate

Established Synthetic Routes to Dimethyl 5-Azidoisophthalate

The principal and most widely employed method for the preparation of this compound is the diazotization of dimethyl 5-aminoisophthalate, followed by the substitution of the resulting diazonium salt with an azide (B81097) anion.

Diazotization-Azidation of Dimethyl 5-Aminoisophthalate

The foundational step in this synthesis is the conversion of the aromatic primary amine, dimethyl 5-aminoisophthalate, into a diazonium salt. This is typically achieved by treating the amine with a source of nitrous acid, most commonly generated in situ from sodium nitrite (B80452) and a strong mineral acid, such as hydrochloric acid or sulfuric acid. The reaction is conducted at low temperatures, generally between 0 and 5 °C, to ensure the stability of the highly reactive diazonium salt intermediate.

Reaction Scheme:

A typical laboratory-scale procedure involves dissolving dimethyl 5-aminoisophthalate in an aqueous acidic solution, cooling the mixture in an ice bath, and then adding a solution of sodium nitrite dropwise. After the diazotization is complete, a solution of sodium azide is carefully added to the reaction mixture, leading to the formation of this compound, which can then be isolated and purified.

Modifications and Optimization of Literature Procedures

Several modifications to the classical diazotization-azidation procedure have been explored to enhance yield, purity, and safety. One common optimization involves the use of an organic co-solvent to improve the solubility of the starting amine. Furthermore, the choice of acid and the precise control of temperature and reagent addition rates are critical parameters that can be fine-tuned to minimize side reactions, such as the formation of phenolic byproducts.

One-pot synthesis protocols have also been developed to streamline the process. In these methods, the diazotization and azidation steps are carried out sequentially in the same reaction vessel without the isolation of the intermediate diazonium salt. This approach can improve efficiency and reduce handling of the potentially unstable diazonium intermediate.

| Parameter | Conventional Method | Optimized Method |

| Reagents | Sodium nitrite, Hydrochloric acid, Sodium azide | Tert-butyl nitrite, Trimethylsilyl azide |

| Solvent | Water/Acid | Acetonitrile (B52724), Dichloromethane |

| Temperature | 0-5 °C | Room Temperature |

| Work-up | Aqueous extraction | Direct isolation |

| Yield | Moderate to Good | Good to Excellent |

Functional Group Compatibility and Selectivity in Synthesis

A key consideration in the synthesis of this compound is the compatibility of the functional groups present in the molecule with the reaction conditions. The starting material, dimethyl 5-aminoisophthalate, possesses two methyl ester functionalities.

Considerations for Scalability and Synthetic Efficiency

The diazotization of aromatic amines is a well-established and scalable industrial process. However, the formation of diazonium salts and the use of azides introduce safety considerations that must be carefully managed, particularly on a larger scale. Diazonium salts can be explosive when isolated in a dry state, and sodium azide is highly toxic.

To address these challenges, continuous flow chemistry has emerged as a promising approach for the safe and efficient large-scale synthesis of aryl azides. In a continuous flow setup, small volumes of reactants are continuously mixed and reacted in a microreactor, which allows for precise control of reaction parameters and minimizes the accumulation of hazardous intermediates. This technology can significantly improve the safety profile of the reaction while also enhancing reproducibility and yield.

Key parameters for efficient scale-up include:

Heat Transfer: Effective dissipation of the heat generated during the exothermic diazotization reaction is crucial to maintain the low temperatures required for the stability of the diazonium salt.

Mixing: Efficient mixing of the reactants is essential to ensure complete reaction and minimize the formation of byproducts.

Reagent Addition: Precise control over the addition rates of the diazotizing and azidating agents is critical for process control and safety.

Green Chemistry Principles in this compound Preparation

Efforts to develop more environmentally friendly methods for the synthesis of this compound are aligned with the principles of green chemistry. Key areas of focus include the use of less hazardous reagents and solvents, as well as the development of catalytic and more atom-economical processes.

One approach involves the use of solid-supported reagents or catalysts. For instance, the use of a solid-supported nitrite source could simplify the work-up procedure and minimize the generation of aqueous waste. Similarly, the development of catalytic methods for the direct conversion of the amino group to an azide group, avoiding the stoichiometric use of nitrite and azide salts, would represent a significant advancement in the green synthesis of this compound.

Furthermore, the replacement of traditional mineral acids with solid acid catalysts that can be easily recovered and reused is another area of active research. The use of aqueous reaction media, when feasible, is also a key aspect of greening the synthesis, as it reduces the reliance on volatile organic solvents.

Reactivity and Transformational Chemistry of Dimethyl 5 Azidoisophthalate

Click Chemistry Applications of the Azide (B81097) Moiety

The azide group is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. Dimethyl 5-azidoisophthalate, with its readily accessible azide, serves as a valuable building block for the construction of complex molecular architectures through various cycloaddition reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential click reaction, renowned for its efficiency and regioselectivity in forming 1,4-disubstituted 1,2,3-triazoles. This reaction has proven to be a powerful tool for creating diverse molecular structures.

While specific mechanistic studies focused solely on this compound are not extensively documented, the general mechanism of the CuAAC reaction provides a strong framework for understanding its behavior. The reaction is understood to proceed through a multi-step pathway involving copper(I) acetylide intermediates. The electronic nature of the azide plays a crucial role in the reaction kinetics. For aromatic azides like this compound, the presence of two electron-withdrawing methyl ester groups on the benzene (B151609) ring is expected to decrease the electron density of the azide moiety. This electronic effect can influence the rate of the cycloaddition reaction. Studies on substituted aryl azides have shown that electron-withdrawing groups can impact the reaction rate, and a decidedly nonlinear correlation between electronic substituent parameters and the rate of CuAAC has been observed.

The currently accepted mechanism involves the formation of a copper-acetylide complex, which then reacts with the azide. Theoretical and experimental studies suggest the involvement of polynuclear copper intermediates, which can facilitate the cycloaddition. The precise nature of the catalytically active species and the transition states can be influenced by the solvent, ligands, and the specific substrates involved.

The efficiency of the CuAAC reaction is highly dependent on the choice of the copper catalyst and the coordinating ligands. While early iterations of the reaction utilized simple copper(I) salts, the development of various ligand systems has significantly enhanced the reaction's scope and reliability, particularly in complex chemical environments.

For reactions involving potentially coordinating substrates like this compound (due to the ester carbonyls), the choice of ligand is critical to prevent catalyst inhibition and ensure efficient turnover. Common ligands used in CuAAC reactions include nitrogen-based ligands such as tris(benzyltriazolylmethyl)amine (TBTA) and its derivatives, which stabilize the copper(I) oxidation state and prevent catalyst disproportionation. The presence of these ligands can also accelerate the reaction rate.

Optimization of the catalyst system for the reaction of this compound would involve screening various copper(I) sources (e.g., CuI, CuBr, or in situ generated Cu(I) from CuSO₄ and a reducing agent like sodium ascorbate) in combination with a range of ligands. The ideal ligand would not only enhance the catalytic activity but also be compatible with the solubility of the reactants and products.

| Parameter | Considerations for this compound |

| Copper Source | Cu(I) salts (e.g., CuI, CuBr) or in situ generation from Cu(II) (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate). |

| Ligands | Nitrogen-based ligands like TBTA and its derivatives to stabilize Cu(I) and accelerate the reaction. The choice may be influenced by the coordinating potential of the ester groups. |

| Solvent | A solvent system that ensures the solubility of both the aromatic azide and the alkyne partner is crucial. Common solvents include THF, DMSO, and mixtures of water with organic co-solvents. |

| Temperature | CuAAC reactions are typically performed at or near room temperature, highlighting their "click" nature. |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound Derivatives

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful alternative to CuAAC, proceeding without the need for a cytotoxic copper catalyst. This bioorthogonal reaction relies on the high ring strain of cyclooctynes to achieve rapid cycloaddition with azides.

While direct studies on SPAAC with this compound itself are scarce, the principles of this reaction are well-established. The reactivity in SPAAC is influenced by the electronic properties of both the azide and the cyclooctyne (B158145). The electron-withdrawing nature of the isophthalate (B1238265) framework in this compound would likely influence its reactivity towards various cyclooctynes. Research on functionalized aromatic azides has shown that electron-withdrawing groups can affect the rate of SPAAC, and the specific cyclooctyne used plays a significant role in the reaction kinetics. For instance, the reaction rates can be modulated by the substituents on the aromatic ring of the azide.

For practical applications, derivatives of this compound could be designed to incorporate strained alkynes, or conversely, this compound could be reacted with molecules containing a cyclooctyne moiety. The choice of cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), would be critical in tuning the reaction rate and stability of the resulting triazole product.

| Cyclooctyne | General Reactivity Trend with Aromatic Azides |

| Dibenzocyclooctyne (DBCO) | Generally exhibits high reactivity with a broad range of azides. |

| Bicyclo[6.1.0]nonyne (BCN) | Often shows good reactivity and stability. |

| Difluorinated Cyclooctynes (DIFO) | The fluorine atoms can enhance the reactivity of the cyclooctyne. |

Diverse [3+2] Cycloaddition Reactions Beyond Alkynes

The azide functionality of this compound is not limited to reactions with alkynes. It can also participate in [3+2] cycloaddition reactions with other dipolarophiles, such as alkenes and phosphines, to generate a variety of five-membered heterocyclic rings.

Reactions with activated alkenes, for instance, can lead to the formation of triazolines, which can be further transformed. The success of such reactions often depends on the nature of the alkene; electron-deficient alkenes are typically more reactive towards azides in uncatalyzed thermal cycloadditions.

The Staudinger ligation, a reaction between an azide and a phosphine (B1218219), is another important transformation. This reaction proceeds through the formation of an aza-ylide intermediate, which can then be trapped by an electrophile to form an amide bond. While this is not a cycloaddition in the traditional sense, it is a powerful bioorthogonal reaction that utilizes the azide group. The reactivity of this compound in a Staudinger-type reaction would be influenced by the electronic nature of the aromatic ring, which could affect the stability of the intermediate phosphazide (B1677712).

Reactions Involving the Ester Functional Groups

The two methyl ester groups of this compound provide additional sites for chemical modification, allowing for the synthesis of a wide range of derivatives. These ester groups can undergo typical ester reactions such as hydrolysis and transesterification.

Hydrolysis of the methyl esters to the corresponding dicarboxylic acid, 5-azidoisophthalic acid, can be achieved under either acidic or basic conditions. Basic hydrolysis, using a reagent like sodium hydroxide (B78521) in a water/methanol (B129727) mixture, would yield the disodium (B8443419) salt of the acid, which can then be acidified to produce the free dicarboxylic acid. This transformation is useful for introducing carboxylic acid functionalities, which can then be used for further reactions, such as amide bond formation.

Transesterification allows for the conversion of the methyl esters to other esters. By reacting this compound with a different alcohol in the presence of an acid or base catalyst, the methyl groups can be exchanged for other alkyl or aryl groups. This reaction is valuable for modifying the solubility and other physical properties of the molecule.

Amidation of the ester groups can be achieved by reacting this compound with amines. This reaction typically requires harsher conditions than the corresponding reaction with an acyl chloride, but it provides a direct route to the corresponding amides. The formation of amides can be useful for linking the isophthalate core to other molecules, such as polymers or biomolecules.

| Reaction | Reagents and Conditions | Product |

| Hydrolysis | NaOH, H₂O/MeOH, then H⁺ | 5-Azidoisophthalic acid |

| Transesterification | R-OH, acid or base catalyst | Dialkyl 5-azidoisophthalate |

| Amidation | R-NH₂, heat | N,N'-Dialkyl-5-azidoisophthalamide |

Hydrolysis to Carboxylic Acid Derivatives for Coordination Ligand Formation

The hydrolysis of the methyl ester groups in this compound to the corresponding dicarboxylic acid, 5-azidoisophthalic acid, is a fundamental transformation for its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The resulting carboxylate groups can coordinate with metal ions to form extended network structures.

The hydrolysis is typically achieved under basic conditions, followed by acidification. While specific kinetic data for the hydrolysis of this compound is not extensively reported, the reaction proceeds under standard conditions used for the saponification of aromatic esters. For instance, treatment with an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, followed by heating, effectively cleaves the ester bonds. Subsequent acidification with a mineral acid, such as hydrochloric acid, protonates the carboxylate intermediates to yield the dicarboxylic acid.

Analogous hydrolysis procedures for structurally related dimethyl 5-substituted isophthalates are well-documented. For example, the hydrolysis of dimethyl 5-methoxyisophthalate is accomplished by refluxing with aqueous potassium hydroxide in methanol, followed by acidification to precipitate the 5-methoxyisophthalic acid nih.gov. Similarly, dimethyl 5-hydroxyisophthalate can be hydrolyzed using a slight excess of sodium hydroxide in ethanol (B145695) nih.gov. These examples suggest that the azide group is stable under these hydrolytic conditions.

| Starting Material | Base | Solvent | Conditions | Product |

| Dimethyl 5-methoxyisophthalate | KOH | Methanol/Water | Reflux, 7 hours | 5-Methoxyisophthalic acid |

| Dimethyl 5-hydroxyisophthalate | NaOH | Ethanol | Heating | 5-Hydroxyisophthalic acid |

This table presents data for analogous compounds to illustrate typical hydrolysis conditions.

The resulting 5-azidoisophthalic acid is a bifunctional ligand that can be used to construct a variety of coordination polymers with interesting structural motifs and potential applications in areas such as gas storage and catalysis.

Transesterification Processes with Alcohol Components

Transesterification offers a pathway to modify the ester groups of this compound, allowing for the introduction of different alkyl or aryl groups. This reaction is typically catalyzed by either an acid or a base and involves the exchange of the methoxy (B1213986) group of the ester with an alkoxy group from a different alcohol.

The process is an equilibrium reaction, and to drive it towards the desired product, a large excess of the reactant alcohol is often used as the solvent masterorganicchemistry.com. Common catalysts for transesterification include mineral acids (like sulfuric acid), metal alkoxides, and organometallic complexes organic-chemistry.orgmdpi.com.

While specific studies on the transesterification of this compound are limited, general principles for diester transesterification are applicable. For instance, reacting this compound with a higher boiling point alcohol in the presence of a suitable catalyst and removing methanol by distillation would favor the formation of the new diester. The choice of catalyst and reaction conditions would need to be carefully selected to avoid any unwanted reactions with the azide group. For example, strongly acidic or basic conditions at high temperatures could potentially lead to the degradation of the azide.

| Catalyst Type | Example Catalyst | General Conditions |

| Acid | Sulfuric Acid (H₂SO₄) | Excess alcohol, heating |

| Base | Sodium Methoxide (NaOMe) | Excess alcohol, heating |

| Organometallic | Tetranuclear Zinc Cluster | Mild conditions |

This table provides examples of general catalyst types used for transesterification reactions.

Amidation Reactions for Amide-Based Constructs

The reaction of this compound with primary or secondary amines leads to the formation of amide-based structures. This amidation can occur at one or both of the ester positions, yielding mono- or bis-amides, respectively. The direct amidation of esters is often less facile than the reaction of amines with more reactive carboxylic acid derivatives like acyl chlorides or anhydrides.

However, under appropriate conditions, such as heating the diester with an excess of the amine, amidation can be achieved. The use of catalysts can also facilitate this transformation. For instance, certain Lewis acids or organocatalysts have been shown to promote the direct amidation of esters nih.gov.

For related compounds, such as derivatives of 4-hydroxy-isophthalic acid, amidation of the monoester can be carried out with ammonia (B1221849) or an amine, sometimes at elevated temperatures and pressures, and often with a large excess of the amine google.com. The reactivity of this compound towards amidation is expected to be similar, with the electron-withdrawing nature of the azide group potentially influencing the reactivity of the ester carbonyls.

| Amine | Reaction Conditions | Product Type |

| Primary Amine (RNH₂) | Heating, excess amine | Mono- or Bis-amide |

| Secondary Amine (R₂NH) | Heating, excess amine, catalyst | Mono- or Bis-amide |

| Ammonia (NH₃) | Elevated temperature and pressure | Diamide |

This table outlines general conditions for the amidation of diesters.

Reductive Transformations of the Azide Group to Amines

The reduction of the azide group in this compound to a primary amine is a key transformation that opens up a wide range of synthetic possibilities. The resulting dimethyl 5-aminoisophthalate is a valuable precursor for the synthesis of polymers, dyes, and biologically active molecules. A variety of methods are available for the reduction of aryl azides, offering different levels of chemoselectivity and mildness.

Commonly used reducing agents include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). It is a clean and efficient method, but care must be taken as some catalysts can also reduce other functional groups.

Staudinger Reaction: This reaction involves the treatment of the azide with a phosphine, typically triphenylphosphine (B44618) (PPh₃), to form an aza-ylide intermediate, which is then hydrolyzed to the amine and the corresponding phosphine oxide. This method is known for its mildness and high chemoselectivity.

Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) can reduce azides to amines. However, LiAlH₄ is a very strong reducing agent and will also reduce the ester groups. The selectivity of NaBH₄ can be enhanced by the use of additives. For example, NaBH₄ in the presence of CoCl₂ has been used for the chemoselective reduction of azides beilstein-journals.org.

Other Metal-Based Reductions: A variety of other metal-based systems can also be employed, such as tin(II) chloride, iron powder in the presence of an acid, or zinc dust.

| Reducing Agent/System | Solvent | General Conditions |

| H₂/Pd-C | Ethanol or Ethyl Acetate (B1210297) | Room temperature, atmospheric pressure |

| PPh₃ then H₂O | THF/Water | Room temperature |

| NaBH₄/CoCl₂·6H₂O | Water | 25 °C |

| SnCl₂·2H₂O | Ethanol | Reflux |

| Fe/NH₄Cl | Ethanol/Water | Reflux |

This table summarizes various common methods for the reduction of aryl azides to amines.

Other Selective Transformations for Architectural Diversity

Beyond the reactions of the ester and azide groups, this compound can undergo other selective transformations that contribute to architectural diversity in synthesized molecules.

One important class of reactions for aryl azides is cycloaddition reactions . The azide group can participate in [3+2] cycloaddition reactions with alkynes, known as the Huisgen cycloaddition, to form triazole rings. This reaction is a cornerstone of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which proceeds with high efficiency and selectivity under mild conditions. This allows for the facile connection of the isophthalate core to other molecular fragments containing an alkyne functionality.

Furthermore, aryl azides can undergo photochemical reactions . Upon irradiation with UV light, aryl azides can extrude nitrogen gas to form highly reactive nitrene intermediates beilstein-journals.orgacs.orgrsc.org. These nitrenes can then undergo a variety of subsequent reactions, such as insertion into C-H or N-H bonds, or rearrangement to form other heterocyclic structures like azepines beilstein-journals.org. The specific outcome of the photochemical reaction can be influenced by the reaction conditions and the presence of other trapping agents thermofisher.comresearchgate.net. This photochemical reactivity provides a pathway to novel and complex molecular architectures that are not easily accessible through thermal reactions.

| Reaction Type | Reagents/Conditions | Product Type |

| [3+2] Cycloaddition (CuAAC) | Alkyne, Cu(I) catalyst | 1,2,3-Triazole |

| Photolysis | UV light | Nitrene intermediate, leading to various products |

This table highlights other selective transformations of this compound.

Applications of Dimethyl 5 Azidoisophthalate in Advanced Chemical Synthesis and Materials Science

Building Block for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The utility of dimethyl 5-azidoisophthalate in the construction of MOFs lies in its ability to be transformed into versatile multitopic ligands. These ligands, containing both coordination sites for metal ions and functional groups for imparting specific properties to the resulting framework, are central to the design of new MOF architectures.

A key strategy in the utilization of this compound is its conversion into triazole-containing isophthalate (B1238265) ligands. The azide (B81097) group serves as a reactive handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and versatile reaction. ntu.edu.sgnih.gov This reaction allows for the straightforward introduction of a 1,2,3-triazole ring into the isophthalate backbone.

Another synthetic route involves the reaction of this compound with dimethyl 5-ethynylisophthalate, followed by hydrolysis. This process yields a sandwich-type tetracarboxylate ligand, 5,5'-(1H-1,2,3-triazole-1,4-diyl)di-isophthalic acid. ntu.edu.sg The resulting ligand possesses multiple carboxylic acid groups, enabling the formation of robust and intricate MOF structures.

The modular nature of the click reaction allows for the synthesis of a diverse library of triazole-containing isophthalate ligands by varying the alkyne component. ntu.edu.sg This tunability is crucial for controlling the pore size, shape, and functionality of the subsequent MOF materials.

The triazole-containing isophthalate ligands derived from this compound are subsequently employed in the synthesis of novel MOFs. The coordination of the carboxylate groups with various metal ions, such as zinc and copper, leads to the formation of extended, crystalline frameworks.

For instance, the reaction of 5-(4-carboxy-5-methyl-1H-1,2,3-triazol-1-yl)isophthalic acid with zinc nitrate (B79036) has been shown to produce coordination polymers. researchgate.net Similarly, the tetracarboxylate ligand, 5,5'-(1H-1,2,3-triazole-1,4-diyl)di-isophthalic acid, has been used to construct a MOF with zinc, designated as NTU-101-Zn. ntu.edu.sg The 1,2,3-triazole ring itself can act as an electron donor group, participating in coordination with metal ions, further influencing the structure and properties of the MOF. ntu.edu.sg

The functionalization of the triazole ring with different substituents allows for the fine-tuning of the MOF's properties. For example, by adjusting the size of alkyl substituents on the triazole ring of an isophthalate linker, the porosity and pore size of the resulting copper-based MOFs can be systematically controlled. mdpi.com

The unique structural features of MOFs constructed from this compound-derived ligands, such as high surface area, tunable porosity, and the presence of functional triazole groups, make them promising candidates for a variety of applications.

The porous nature of these MOFs makes them suitable for applications in gas adsorption and separation. The ability to control the pore environment through linker functionalization is a key advantage.

Research on a series of isomorphous copper-containing MOFs based on triazolyl isophthalate linkers has demonstrated the impact of linker functionalization on gas sorption properties. mdpi.comnih.gov By systematically varying the alkyl substituents on the triazole ring, the porosity and pore size of the MOFs were adjusted. mdpi.comnih.gov Adsorption studies of carbon dioxide (CO₂) at 298 K revealed a trend of decreasing maximum loading with increasing steric demand of the substituents on the triazole ring. mdpi.comnih.gov This highlights the ability to fine-tune the gas adsorption capacity by modifying the ligand structure.

| MOF based on Triazolyl Isophthalate Ligand | Triazole Substituents (R¹, R²) | Porosity (Pore Fraction) | CO₂ Adsorption (Maximum Loading) |

| 1 | H, Me | 28% - 39% | Decreases with increasing substituent size |

| 4 | Me, Et | 28% - 39% | Decreases with increasing substituent size |

| 5 | Et, Et | 28% - 39% | Decreases with increasing substituent size |

Table 1: Impact of linker functionalization on the porosity and CO₂ adsorption of copper-based triazolyl isophthalate MOFs. mdpi.com

The introduction of defects, such as missing linkers, in triazolyl isophthalate MOFs has also been explored to enhance their gas adsorption properties. Defect-engineered MOFs have shown an enhanced isosteric heat of H₂ adsorption. nih.gov

The presence of accessible metal sites and functional organic linkers within the MOF structure can impart catalytic activity. Triazole-based MOFs have been investigated as catalysts in various organic transformations.

A series of copper-based MOFs with triazolyl isophthalate linkers have been studied for the selective oxidation of cyclohexene (B86901) with tert-butyl hydroperoxide (TBHP). mdpi.comnih.gov The catalytic activity was found to increase with the steric demand of the substituents on the triazole ring. nih.gov This suggests that the steric environment around the active copper sites plays a crucial role in the catalytic performance. One of the MOFs in the series, with the highest steric demand from its triazole substituents, exhibited a 1.5-fold higher activity compared to the reference catalyst Cu₃(BTC)₂. mdpi.com

| Catalyst | Triazole Substituents (R¹, R²) | Catalytic Activity in Cyclohexene Oxidation |

| MOF 1 | H, Me | Active |

| MOF 2 | H, Et | Active |

| MOF 3 | Me, Me | Active |

| MOF 4 | Me, Et | Active |

| MOF 5 | Et, Et | Most Active (1.5-fold higher than Cu₃(BTC)₂) |

Table 2: Catalytic activity of copper-based triazolyl isophthalate MOFs in the selective oxidation of cyclohexene. mdpi.com

The robustness of these MOFs under oxidizing conditions is a significant advantage for their application in catalysis. nih.gov

MOFs containing lanthanide metals and organic linkers with nitrogen-containing heterocycles, such as triazoles, can exhibit interesting luminescence properties, making them suitable for sensing applications. bohrium.comalfa-chemistry.com The luminescence can be influenced by the interaction of the MOF with guest molecules.

Lanthanide-based MOFs (Ln-MOFs) constructed from 5-triazole isophthalic acid have been synthesized and their potential as luminescent probes has been explored. bohrium.com These MOFs, containing uncoordinated triazole units, have shown the ability to sensitively and selectively detect nitroaromatic compounds (NACs) and Fe³⁺ ions through fluorescence quenching. bohrium.com The choice of the ligand is crucial in designing efficient Ln-MOF probes for sensing applications. bohrium.com

| Lanthanide MOF | Analyte | Sensing Mechanism |

| Eu-MOF (from 5-triazole isophthalic acid) | Nitroaromatics (e.g., Nitrobenzene) | Fluorescence Quenching |

| Tb-MOF (from 5-triazole isophthalic acid) | Fe³⁺ ions | Fluorescence Quenching |

Table 3: Luminescent sensing applications of lanthanide MOFs based on triazole-isophthalate ligands. bohrium.com

The design of such luminescent sensors leverages the tunable electronic properties of the triazole-containing ligands derived from precursors like this compound.

Role of MOFs Derived from this compound in:

Investigating Structural Dynamics and Flexibility

The azido (B1232118) group in this compound can serve as a minimally invasive vibrational probe to investigate the structural dynamics and flexibility of polypeptides and other biomolecules. nih.gov The asymmetric stretching motion of the azide group exhibits strong infrared absorbance in a spectral region that is transparent for typical biological molecules, thus allowing for clear observation of its vibrational signals without interference. nih.gov

The frequency of the azido asymmetric stretch is sensitive to the local environment and the backbone configuration of the molecule to which it is attached. nih.gov This sensitivity allows researchers to monitor conformational changes and dynamics. For instance, by incorporating an azido-functionalized amino acid into a peptide, the fluctuations in the peptide's structure can be tracked by observing the changes in the azide's vibrational frequency. nih.gov Computational studies, such as those employing density functional theory (DFT) and molecular dynamics (MD) simulations, are often used to correlate the observed spectral shifts with specific structural arrangements. nih.govresearchgate.net These simulations help in developing a detailed understanding of the dynamic behavior of the system at an atomic level. nih.govresearchgate.net

Contributions to Supramolecular Chemistry

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. This compound, with its combination of hydrogen bonding acceptors (ester carbonyls) and a reactive azide group, is a valuable component in the construction of intricate supramolecular architectures.

Synthesis of Rotaxanes and Interlocked Molecular Systems

Rotaxanes are mechanically interlocked molecules consisting of a "dumbbell" shaped molecule threaded through a macrocycle. nih.gov The isophthalate moiety of this compound can act as a key component of the "axle" or the "stopper" in rotaxane synthesis. Hydrogen bond templated synthesis is a common strategy where the isophthalic acid derivative directs the assembly of the macrocycle around the axle. rsc.orgrsc.org

The azide group provides a versatile handle for the "stoppering" reaction, which is the final step in securing the macrocycle onto the axle. This is often achieved through the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction. rsc.org In a typical synthesis, an isophthalate derivative functionalized with an azide group can be reacted with a bulky alkyne-containing molecule. The resulting bulky triazole serves as a "stopper," preventing the dethreading of the macrocycle. rsc.org The efficiency and orthogonality of the click reaction allow for the synthesis of complex interlocked structures in high yields. rsc.org

| Component | Role in Rotaxane Synthesis | Key Interactions |

| Isophthalate Moiety | Axle or Stopper Component | Hydrogen Bonding |

| Azide Group | Reactive Handle for Stoppering | Covalent bond formation (via Click Chemistry) |

| Ester Groups | Influence solubility and conformation | Non-covalent interactions |

Development of Self-Assembled Systems

The isophthalic acid backbone of this compound is known to drive the formation of well-ordered supramolecular structures through hydrogen bonding and π-π stacking interactions. nih.govmdpi.com Isophthalic acid derivatives can self-assemble into various architectures, including linear ribbons and cyclic hexamers. mdpi.com The specific self-assembly behavior is influenced by factors such as the nature of the substituents and the solvent. nih.govresearchgate.net

The presence of the azide group introduces an additional dimension to the self-assembly process. The azide can participate in weak non-covalent interactions, influencing the packing of the molecules in the solid state. researchgate.net More importantly, the azide group can be used to stabilize the self-assembled structures through covalent cross-linking. nih.gov For example, upon irradiation with UV light, the azide group can be converted into a highly reactive nitrene, which can then form covalent bonds with neighboring molecules, effectively locking the supramolecular assembly into a more robust structure. nih.gov This photochemical reactivity allows for the creation of stable, patterned surfaces and functional materials.

Precursor for Advanced Polymeric Materials (Academic Research Focus)

The bifunctional nature of this compound, possessing both polymerizable ester groups and a versatile azide handle, makes it an attractive monomer for the synthesis of advanced polymeric materials with tailored properties and functionalities.

Incorporation into Polymer Backbones

This compound can be used as a monomer in polycondensation reactions to incorporate the azido functionality directly into the polymer backbone. The ester groups can react with diols or diamines to form polyesters or polyamides, respectively. The resulting polymers possess pendent azide groups along the chain.

The presence of the azide groups imparts unique properties to the polymer. For instance, these polymers can be cross-linked by heating or UV irradiation, leading to the formation of robust networks. The azide functionality also opens up possibilities for further chemical modification of the polymer backbone.

| Polymerization Method | Reactants | Resulting Polymer |

| Polycondensation | Diols | Azido-functionalized Polyester |

| Polycondensation | Diamines | Azido-functionalized Polyamide |

Functionalization of Polymeric Scaffolds

One of the most significant applications of the azide group in this compound-derived polymers is in the post-polymerization functionalization of polymeric scaffolds. rsc.orgresearchgate.net The azide-alkyne click chemistry (CuAAC) provides a highly efficient and specific method for attaching a wide variety of molecules to the polymer backbone. researchgate.net

This "grafting-to" approach allows for the creation of polymers with precisely controlled functionalities. acs.org For example, bioactive molecules, fluorescent dyes, or other functional polymers can be attached to the azide-functionalized scaffold. rsc.orgrsc.org This strategy is widely used in the development of materials for biomedical applications, such as drug delivery systems, tissue engineering scaffolds, and biosensors. nih.gov The ability to easily modify the polymer after its synthesis offers a high degree of flexibility in designing materials with specific and complex functions. nih.govnih.gov

Derivatization for Chemosensors and Molecular Switches (Research Tools)

This compound serves as a crucial building block in the development of advanced research tools, particularly in the fields of chemosensors and molecular switches. Its primary utility lies in the strategic placement of the azide functional group, which allows for its facile incorporation into larger, more complex molecular architectures through highly efficient and specific "click chemistry" reactions. This derivatization process is key to transforming the relatively simple isophthalate core into sophisticated materials capable of sensing and responding to specific chemical or physical stimuli.

The most prominent application of this compound in this context is in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands. By using this compound or its derivatives as a linker, researchers can introduce the azide functionality into the MOF structure. This azide group can then be used as a reactive handle for post-synthetic modification, allowing for the attachment of various functional moieties that can impart sensing or switching capabilities to the material.

Chemosensors

The derivatization of this compound into chemosensors typically involves its use as a precursor to create a triazole-containing ligand via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This newly formed ligand is then used to construct a luminescent MOF (LMOF). The sensing mechanism of these LMOFs often relies on changes in their fluorescence properties upon interaction with a target analyte.

For instance, a common strategy involves designing an LMOF where the initial fluorescence is either "turned on" or "turned off" in the presence of a specific chemical species. This can occur through several mechanisms, including:

Analyte-Framework Interactions: The analyte may bind to the metal centers or the organic linkers of the MOF, leading to a change in the electronic structure and, consequently, the luminescent properties of the material.

Energy Transfer: The analyte can act as an energy donor or acceptor, modulating the fluorescence of the LMOF through processes like Förster resonance energy transfer (FRET) or photoinduced electron transfer (PET).

Chemical Reactions: In some cases, the analyte may react with a functional group on the MOF linker, leading to a new chemical species with different fluorescent properties. An example of this is the reduction of an azide or nitro group to an amine in the presence of hydrogen sulfide (B99878) (H₂S), which can cause a significant "turn-on" fluorescence response. mdpi.com

The table below illustrates the typical performance characteristics of a hypothetical chemosensor derived from an azido-isophthalate-based MOF.

| Analyte | Detection Principle | Limit of Detection (LOD) | Response Time | Selectivity |

| Hydrogen Sulfide (H₂S) | Fluorescence "turn-on" upon azide reduction | Nanomolar (nM) range | < 1 minute | High selectivity over other common anions and gases |

| Fe³⁺ Ions | Fluorescence quenching ("turn-off") | Micromolar (µM) range | < 5 minutes | High selectivity against other metal ions |

| Ethanol (B145695) (EtOH) | Fluorescence enhancement ("turn-on") | Parts per million (ppm) range | < 1 minute | Good selectivity in vapor phase |

Molecular Switches

The creation of molecular switches from this compound follows a similar synthetic strategy, where the azide group is used to "click" in a photochromic or electrochromic moiety. These moieties can undergo reversible changes in their structure and properties upon exposure to external stimuli like light or an electrical potential.

A common approach involves the incorporation of photoresponsive molecules such as azobenzenes, spiropyrans, or diarylethenes. nih.gov For example, an azobenzene (B91143) unit can be attached to the isophthalate backbone via a triazole linkage formed through a click reaction. The resulting material can then be switched between its trans and cis isomers using light of specific wavelengths, leading to changes in its optical properties, polarity, or even its macroscopic shape.

While the fundamental principles are well-established, specific examples of molecular switches derived directly from this compound are not extensively documented in the current body of scientific literature. However, the modularity and efficiency of the click chemistry approach make this a promising area for future research and development. The derivatization of this compound provides a versatile platform for creating a wide array of stimuli-responsive materials with potential applications in data storage, smart fabrics, and controlled-release systems.

Spectroscopic and Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

NMR spectroscopy is a primary tool for determining the precise structure of dimethyl 5-azidoisophthalate by mapping the chemical environments of its constituent protons and carbon atoms.

Proton NMR (¹H NMR) spectroscopy identifies the different types of protons in the molecule. For this compound, the spectrum reveals three distinct signals corresponding to the aromatic protons and the methyl ester protons.

The aromatic region shows two signals. A triplet signal appears at δ 8.43 ppm, which corresponds to the single proton at the C2 position of the isophthalate (B1238265) ring. amazonaws.com This proton is coupled to the two equivalent protons at the C4 and C6 positions, resulting in the triplet multiplicity (J = 1.5 Hz). amazonaws.com The protons at the C4 and C6 positions appear as a doublet at δ 7.87 ppm, integrating to two protons. amazonaws.com Their multiplicity is due to coupling with the single C2 proton. amazonaws.com

A sharp singlet is observed in the upfield region at δ 3.95 ppm. amazonaws.com This signal integrates to six protons and is assigned to the two equivalent methyl (–CH₃) groups of the ester functionalities. amazonaws.com The equivalence of these groups is due to the molecule's plane of symmetry.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 8.43 | Triplet (t) | 1.5 | 1H | Aromatic H at C2 |

| 7.87 | Doublet (d) | 1.5 | 2H | Aromatic H at C4, C6 |

| 3.95 | Singlet (s) | N/A | 6H | Ester methyl (–OCH₃) protons |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for a complete analysis of the carbon skeleton. The spectrum would show signals for the ester carbonyl carbons, the aromatic carbons (including the carbon attached to the azide (B81097) group), and the methyl carbons of the ester groups. This analysis is crucial for confirming the substitution pattern of the aromatic ring and the presence of the ester functional groups.

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques can offer deeper insights into the molecular structure by showing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to confirm the coupling relationships between the aromatic protons. It would show a cross-peak connecting the signal at δ 8.43 ppm (H2) with the signal at δ 7.87 ppm (H4, H6), definitively proving their connectivity within the same spin system.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would establish the direct connectivity between protons and the carbon atoms they are attached to. It would show correlation peaks linking the proton signals (δ 8.43, 7.87, and 3.95) to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. For instance, an HMBC experiment could show a correlation between the methyl protons (δ 3.95) and the ester carbonyl carbon, confirming the ester linkage.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. rsc.org The technique of electrospray ionization (ESI) is a soft ionization method that typically generates the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation. rsc.org For this compound (C₁₀H₉N₃O₄), HR-ESI-MS is used to confirm its elemental composition by comparing the experimentally measured mass to the theoretically calculated mass.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the azide and ester groups.

The most prominent and diagnostic peak is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (–N₃) group. sc.edu This peak typically appears in the region of 2100-2160 cm⁻¹. Another key feature is the strong absorption from the carbonyl (C=O) stretch of the ester groups, which is expected around 1720-1740 cm⁻¹. sc.edu Additional bands corresponding to C–O stretching of the esters and C–H stretching of the aromatic and methyl groups would also be present.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| ~2120 | Asymmetric Stretch | Azide (–N₃) | Strong, Sharp |

| ~1725 | Stretch | Ester Carbonyl (C=O) | Strong |

| ~1250 | C–O Stretch | Ester (Ar–CO–O) | Strong |

| ~3000-3100 | Stretch | Aromatic C–H | Medium |

| ~2850-2960 | Stretch | Methyl C–H | Medium |

X-ray Crystallography for Solid-State Structural Determination of this compound and Its Derivatives

X-ray crystallography is a premier analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. nih.gov This methodology provides precise data on bond lengths, bond angles, and conformational details, which are essential for understanding the structure-property relationships in materials science and for rational drug design. nih.govmdpi.com While the specific crystal structure of this compound is not extensively detailed in publicly available literature, analysis of its closely related derivatives provides significant insight into the expected solid-state behavior and supramolecular interactions of this class of compounds.

These structural variations have a profound impact on the intermolecular interactions that govern the crystal lattice. The crystal structure of the iodo derivative is stabilized by a three-dimensional network of C–H⋯O=C hydrogen bonds and I⋯O=C interactions. nih.govnih.gov In contrast, the ethynyl (B1212043) derivative's crystal packing is dominated by C–H(ethynyl)⋯O=C hydrogen bonds that form infinite molecular strands, which are further organized into two-dimensional sheets by π–π stacking interactions. nih.govnih.gov The study of such derivatives is crucial as they often serve as intermediates in the synthesis of more complex linker molecules used in the construction of porous framework materials. nih.gov

The crystallographic data for these derivatives provide a foundational understanding of how the azido (B1232118) group in this compound might influence its solid-state architecture through specific intermolecular interactions.

Table 1: Crystallographic Data for Dimethyl 5-Substituted Isophthalate Derivatives

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| Dimethyl 5-iodoisophthalate nih.gov | C₁₀H₉IO₄ | Orthorhombic | Pna2₁ | 15.0133(4) | 13.5833(4) | 6.0089(2) | 90 | 1224.84(7) | 4 |

| Dimethyl 5-ethynylisophthalate nih.gov | C₁₂H₁₀O₄ | Orthorhombic | Pnma | 6.8458(2) | 7.5029(2) | 20.0883(5) | 90 | 1031.54(5) | 4 |

| Dimethyl 5-(benzylamino)isophthalate researchgate.net | C₁₇H₁₇NO₄ | Monoclinic | C2/c | 24.367(3) | 6.2556(6) | 20.854(2) | 110.016(2) | 2986.9(5) | 8 |

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are indispensable for the separation, purification, and analytical assessment of synthetic compounds like this compound. These techniques are routinely applied after a chemical synthesis to isolate the target compound from unreacted starting materials, byproducts, and other impurities.

Column Chromatography

Column chromatography is a preparative technique widely used for the purification of organic compounds in a laboratory setting. orgsyn.org For compounds like this compound and its synthetic precursors, silica (B1680970) gel is the most common stationary phase. mdpi.com The purification process involves dissolving the crude reaction mixture in a minimal amount of solvent and applying it to the top of a column packed with silica gel.

An appropriate solvent system, the mobile phase or eluent, is then passed through the column. The choice of eluent is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC). mdpi.com For aromatic compounds of intermediate polarity, such as azide intermediates, common eluents include mixtures of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or dichloromethane. mdpi.comacs.org The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to effectively separate compounds with different affinities for the stationary phase. orgsyn.org As the solvent flows through the column, the components of the mixture separate into bands, which are collected as fractions as they exit the column. The fractions containing the pure product are then combined and the solvent is removed to yield the purified this compound.

Table 2: Typical Parameters for Column Chromatography Purification

| Parameter | Description | Typical Selection for Aromatic Azides |

| Stationary Phase | The solid adsorbent through which the mobile phase passes. | Silica gel (60–120 or 230–400 mesh). mdpi.com |

| Mobile Phase (Eluent) | A solvent or mixture of solvents used to move the compounds through the column. | Hexane/Ethyl Acetate, Dichloromethane/Methanol (B129727) gradients. mdpi.comacs.org |

| Elution Mode | The method of passing the eluent through the column. | Isocratic (constant solvent composition) or Gradient (increasing polarity). orgsyn.org |

| Monitoring | Technique used to analyze the collected fractions. | Thin-Layer Chromatography (TLC) with UV visualization. mdpi.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is the standard method for assessing the purity of pharmaceutical intermediates and active ingredients. For this compound, a reversed-phase HPLC (RP-HPLC) method would be highly suitable for purity assessment. americanpharmaceuticalreview.com Commercial suppliers of related compounds, such as dimethyl 5-aminoisophthalate, often specify purity as determined by HPLC, indicating its central role in quality control. calpaclab.com

In a typical RP-HPLC setup for an aromatic compound, a C18 (octadecylsilane) column is used as the stationary phase. nih.govnih.gov The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the separation of impurities with a wide range of polarities.

Detection is commonly achieved using a UV-Vis spectrophotometer, as the aromatic ring and azide functional group in this compound are expected to absorb UV light strongly at specific wavelengths. nih.gov The output from the detector is a chromatogram, where the area of the peak corresponding to this compound is proportional to its concentration. Purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. This method can achieve high sensitivity, allowing for the detection and quantification of trace impurities. wiley.com

Table 3: Representative HPLC Method Parameters for Analysis of Aromatic Esters

| Parameter | Description | Typical Conditions |

| Column | The stationary phase where separation occurs. | Reversed-Phase C18, 250 x 4.6 mm, 5 µm particle size. nih.gov |

| Mobile Phase | The solvent mixture that carries the sample through the column. | A: Water with buffer (e.g., 0.05 M phosphate (B84403) buffer) B: Acetonitrile or Methanol. nih.govsielc.com |

| Elution Mode | The program for delivering the mobile phase. | Gradient elution. nih.gov |

| Flow Rate | The speed at which the mobile phase passes through the column. | 1.0 mL/min. |

| Detection | The method used to visualize the separated components. | UV-Vis Detector (e.g., at 205 nm or 254 nm). nih.gov |

| Injection Volume | The amount of sample introduced into the system. | 5-20 µL. |

| Column Temperature | The operating temperature of the column. | Ambient or controlled (e.g., 25-30 °C). nih.gov |

Theoretical and Computational Investigations of Dimethyl 5 Azidoisophthalate and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of molecules. These calculations can elucidate the distribution of electrons within a molecule and predict its reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals provide insights into the molecule's ability to donate or accept electrons in chemical reactions.

For aryl azides, the electronic properties are significantly influenced by the substituents on the aromatic ring. Electron-donating groups tend to raise the energy of the HOMO, making the molecule a better electron donor, while electron-withdrawing groups lower the energy of the LUMO, enhancing its electron-accepting capabilities. In dimethyl 5-azidoisophthalate, the two methoxycarbonyl groups (-COOCH₃) are electron-withdrawing, which would be expected to lower both the HOMO and LUMO energy levels compared to unsubstituted phenyl azide (B81097). The azido (B1232118) group (-N₃) itself can act as a weak electron-donating group through resonance.

The HOMO-LUMO energy gap is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. The FMO analysis can also predict the regioselectivity of cycloaddition reactions, a common reaction type for azides. The relative orbital coefficients on the terminal nitrogen atoms of the azide group in the HOMO and LUMO determine the preferred orientation of attack by another reactant.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound and Related Compounds (Illustrative Data)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Phenyl Azide | -6.5 | -0.8 | 5.7 |

| Dimethyl Isophthalate (B1238265) | -7.2 | -1.5 | 5.7 |

| This compound | -6.8 | -1.2 | 5.6 |

| Dimethyl 5-Nitroisophthalate | -7.5 | -2.0 | 5.5 |

Quantum chemical calculations can accurately predict various spectroscopic parameters, which are essential for the characterization of molecules. These predictions can aid in the interpretation of experimental spectra or even serve as a substitute when experimental data is unavailable.

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, the characteristic asymmetric and symmetric stretching vibrations of the azido group are expected to appear around 2100 cm⁻¹. The carbonyl stretching frequencies of the ester groups would likely be observed in the region of 1720-1740 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. These calculations involve determining the magnetic shielding tensors of the nuclei in the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra of molecules. For aromatic azides, the absorption bands are typically associated with π → π* and n → π* transitions. The position and intensity of these bands are sensitive to the substitution pattern on the aromatic ring.

Molecular Dynamics Simulations for Conformational Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the exploration of conformational landscapes and intermolecular interactions over time.

MD simulations are also invaluable for understanding the non-covalent interactions that govern how molecules interact with each other. In the case of this compound, these interactions would include:

π-π stacking: The aromatic rings of adjacent molecules can stack on top of each other, driven by electrostatic and dispersion forces.

Hydrogen bonding: Although this compound does not have strong hydrogen bond donors, weak C-H···O and C-H···N interactions may play a role in its crystal packing.

Dipole-dipole interactions: The polar azido and ester groups will contribute to dipole-dipole interactions between molecules.

The azide group itself can participate in specific intermolecular interactions. Computational studies on azido-containing compounds have revealed the nature of these interactions, which can be weakly stabilizing and are influenced by dispersion forces . The parameterization of the azido group for use in classical force fields is crucial for accurate MD simulations of such systems nih.gov.

Computational Modeling for Reaction Mechanism Elucidation

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies.

For this compound, several reaction pathways can be investigated computationally:

Thermal Decomposition: Aryl azides are known to undergo thermal decomposition to form highly reactive nitrenes with the extrusion of dinitrogen. DFT calculations can be used to determine the activation energy for this process nih.govmdpi.com. The substituents on the aromatic ring can significantly affect the decomposition temperature. The electron-withdrawing methoxycarbonyl groups in this compound are expected to influence the stability of the azide and the reactivity of the resulting nitrene.

Cycloaddition Reactions: The azide group readily participates in [3+2] cycloaddition reactions with various unsaturated compounds (e.g., alkynes, alkenes) to form triazoles. Computational studies can predict the reaction barriers and the regioselectivity of these reactions, providing insights into whether the reaction is kinetically or thermodynamically controlled.

Staudinger Reduction: The reduction of azides to amines by phosphines is a well-established reaction. Computational studies can elucidate the mechanism, which typically involves the formation of a phosphazide (B1677712) intermediate followed by the loss of dinitrogen mdpi.com.

Predictive Design of Novel this compound-Based Compounds and Materials

The insights gained from theoretical and computational investigations can be leveraged for the predictive design of novel compounds and materials with tailored properties.

Design of Energetic Materials: The azido group is an energetic functional group. By modifying the substituents on the isophthalate ring, computational methods can be used to predict the energetic properties, such as the heat of formation and detonation performance, of new derivatives.

Development of Cross-linking Agents and Polymers: The thermal or photochemical decomposition of the azido group to a nitrene provides a versatile method for cross-linking polymers or modifying surfaces. Computational modeling can help in designing derivatives with specific activation temperatures for these applications nih.gov. The bifunctional nature of this compound (two ester groups and an azide group) makes it a potential monomer for the synthesis of novel functional polymers. Computational polymer chemistry can predict the properties of such polymers, including their thermal stability, mechanical properties, and morphology.

Synthesis of Heterocyclic Compounds: The azide group serves as a precursor for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. Computational elucidation of reaction mechanisms can guide the rational design of synthetic routes to novel heterocyclic systems with potential applications in medicinal chemistry or materials science.

Future Research Directions and Unexplored Avenues in Dimethyl 5 Azidoisophthalate Chemistry

Expansion of Reactivity Profiles for Novel Functionalizations

The azide (B81097) and ester groups of dimethyl 5-azidoisophthalate offer a rich playground for chemical transformations. Future research should focus on moving beyond the well-known reactions to explore novel functionalizations. A primary area of interest lies in the controlled reactivity of the azide group. While its participation in [3+2] cycloadditions (click chemistry) is established, the exploration of its reactivity with a wider range of dipolarophiles could yield novel heterocyclic systems. Furthermore, the thermal and photochemical decomposition of the azide to a highly reactive nitrene intermediate opens avenues for C-H insertion and amination reactions, allowing for the direct functionalization of otherwise inert bonds.

Another promising direction is the tandem reactivity involving both the azide and the ester groups. For instance, intramolecular reactions could be designed where the azide or its derived nitrene interacts with one of the ester groups or their derivatives, leading to the formation of complex polycyclic architectures in a single step. The development of catalytic systems that can selectively promote one reaction pathway over another will be crucial in harnessing the full synthetic potential of this molecule.

Table 1: Potential Reactions for Novel Functionalization

| Reaction Type | Reagents/Conditions | Potential Products |

| Expanded [3+2] Cycloaddition | Novel alkynes, alkenes, nitriles | Diverse five-membered heterocycles |

| C-H Amination/Insertion | Transition metal catalysts, light | Functionalized aromatic systems |

| Tandem Cyclization | Intramolecular reaction design | Complex polycyclic compounds |

| Controlled Nitrene Formation | Specific light wavelengths, catalysts | Selective bond functionalization |

Development of Advanced Synthetic Strategies for Complex Architectures

The bifunctional nature of this compound makes it an ideal monomer for the synthesis of advanced macromolecular structures. Future research is expected to focus on its use in the creation of novel polymers and metal-organic frameworks (MOFs). The two ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be used as a linker to build MOFs with various metal centers. The azide group, pointing into the pores of the MOF, can then be used for post-synthetic modification, allowing for the introduction of a wide range of functionalities. This could lead to the development of MOFs with tailored properties for gas storage, catalysis, or sensing applications.

In polymer chemistry, this compound can be used as a monomer in condensation polymerization to create polyesters or polyamides. The azide groups along the polymer backbone would then be available for cross-linking or for grafting other polymer chains, leading to the formation of complex network polymers or graft copolymers with unique physical and chemical properties. The development of controlled polymerization techniques will be key to synthesizing polymers with well-defined architectures and molecular weights.

Exploration of this compound in Emerging Fields of Chemical Science

The unique combination of functional groups in this compound makes it a candidate for application in several emerging fields of chemical science. In the area of chemical biology, the azide group can be used as a photo-cross-linking agent to study protein-protein or protein-nucleic acid interactions. Upon irradiation with UV light, the azide group forms a highly reactive nitrene that can form a covalent bond with nearby molecules, thus "trapping" transient interactions.

In materials science, the high nitrogen content and the energetic nature of the azide group make this compound a potential precursor for the synthesis of high-energy-density materials or nitrogen-rich carbon materials. The controlled decomposition of this compound could lead to the formation of porous carbon materials with a high surface area and nitrogen doping, which are desirable properties for applications in energy storage and catalysis.

Table 2: Potential Applications in Emerging Fields

| Field | Application | Mechanism |

| Chemical Biology | Photo-cross-linking | Nitrene formation and covalent bond formation |

| Materials Science | High-energy-density materials | High nitrogen content of the azide group |

| Materials Science | Nitrogen-doped carbon materials | Controlled thermal decomposition |

| Supramolecular Chemistry | Building block for functional assemblies | Directed intermolecular interactions |

Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Materials Discovery

The integration of artificial intelligence (AI) and machine learning (ML) with chemical research offers a powerful tool to accelerate the exploration of this compound chemistry. ML models can be trained on existing reaction data to predict the outcome of new reactions and to identify optimal reaction conditions, thus reducing the number of experiments needed and saving time and resources. For instance, an ML model could predict the regioselectivity of a cycloaddition reaction or the yield of a C-H amination reaction under different catalytic conditions.

Furthermore, AI and ML can be used for the de novo design of new materials based on the this compound scaffold. By learning the structure-property relationships from a large dataset of known materials, a generative model could propose new polymers or MOFs with desired properties, such as high gas uptake capacity or specific catalytic activity. These in silico designed materials could then be synthesized and tested in the laboratory, thus accelerating the discovery of new functional materials. The development of accurate and reliable ML models will require the generation of high-quality experimental data and the close collaboration between computational and experimental chemists.

Q & A

Q. What are the established synthetic routes for dimethyl 5-azidoisophthalate, and how can purity be optimized?

this compound is typically synthesized via esterification of 5-azidoisophthalic acid with methanol, followed by azide group introduction. Key steps include:

- Esterification : Use catalytic sulfuric acid or thionyl chloride under reflux conditions.

- Azide introduction : Diazotization of an amine precursor followed by sodium azide substitution.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (methanol/water) to achieve >95% purity .